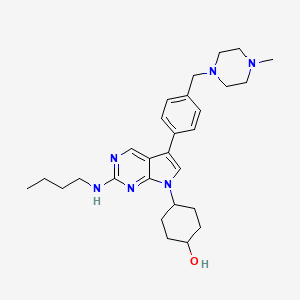

UNC2025

Description

Propriétés

IUPAC Name |

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSHVHLADKXCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of UNC2025 in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of UNC2025, a dual inhibitor of MERTK and FLT3 tyrosine kinases, in the context of Acute Myeloid Leukemia (AML). This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the critical signaling pathways involved.

Introduction to this compound and its Therapeutic Rationale in AML

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant proportion of AML cases exhibit overexpression or activating mutations of receptor tyrosine kinases (RTKs), which drive leukemic cell proliferation and survival. MERTK, a member of the TAM (Tyro3, Axl, Mer) family of RTKs, is ectopically expressed in over 80% of AML cases.[1][2][3][4] Another critical RTK, FMS-like tyrosine kinase 3 (FLT3), is mutated in approximately 30% of AML patients, often through internal tandem duplications (FLT3-ITD), and is associated with a poor prognosis.[5][6][7]

This compound is a potent, orally bioavailable small molecule inhibitor designed to target both MERTK and FLT3.[2][8][9] Its dual inhibitory action provides a therapeutic strategy to counteract the oncogenic signaling driven by both kinases, making it a promising candidate for a broad range of AML subtypes. Preclinical studies have demonstrated that this compound effectively inhibits pro-survival signaling, induces apoptosis, and reduces proliferation and colony formation in MERTK-expressing AML cell lines and primary patient samples.[1][2][3]

Core Mechanism of Action: Dual Inhibition of MERTK and FLT3

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both MERTK and FLT3, thereby blocking their phosphorylation and subsequent activation.[9] This dual inhibition is crucial as it addresses two key oncogenic drivers in AML. The inhibition of MERTK and FLT3 by this compound has been shown to disrupt downstream signaling pathways critical for leukemic cell survival and proliferation.[1]

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Target | Assay Type | Value | Reference |

| MERTK | Enzymatic IC50 | 0.74 nM | [8][9] |

| MERTK | Enzymatic Ki | 0.16 nM | [1][2][7] |

| MERTK | Cell-based IC50 (697 B-ALL cells) | 2.7 nM | [1][2][5][7][8][9] |

| FLT3 | Enzymatic IC50 | 0.8 nM | [8][9] |

| FLT3 | Enzymatic Ki | 0.59 nM | [7] |

| FLT3 | Cell-based IC50 (Molm-14 AML cells) | 14 nM | [5][7][9] |

| AXL | Enzymatic IC50 | 122 nM | [1][2] |

| AXL | Enzymatic Ki | 13.3 nM | [1][2] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Phenotype | This compound Concentration | Effect | Reference |

| MERTK-expressing AML cell lines | Colony Formation | 200 nM | >50% reduction in 3 of 5 cell lines | [1][2] |

| MERTK-expressing AML cell lines | Colony Formation | 300 nM | Near complete abrogation in 4 of 5 lines | [1][2] |

| MERTK-expressing primary AML sample (AML-123009) | Colony Formation | 25 nM | Evident decrease | [2] |

| MERTK-expressing primary AML sample (AML-123009) | Colony Formation | 300 nM | >90% inhibition | [2] |

Table 2: Cellular Effects of this compound on AML Cells

Impact on Downstream Signaling Pathways

The inhibition of MERTK and FLT3 by this compound leads to the downregulation of key pro-survival and proliferative signaling cascades. In MERTK-expressing AML cells, this compound treatment results in a dose-dependent decrease in the phosphorylation of MERTK itself, as well as its downstream effectors, including STAT6, AKT, and ERK1/2.[1][9]

In Vivo Efficacy in AML Xenograft Models

The therapeutic potential of this compound has been evaluated in vivo using AML xenograft models. In a patient-derived AML xenograft model, treatment with this compound led to disease regression.[1][2] Specifically, in an orthotopic murine AML xenograft model using the MERTK-expressing AML-123009 primary patient sample, daily treatment with 75mg/kg of this compound resulted in a significant reduction in leukemic blasts in the peripheral blood, spleen, and bone marrow, and prolonged survival.[1]

| Model | Treatment | Outcome | Reference |

| Patient-derived AML xenograft (AML-123009) | 75mg/kg this compound daily | Disease regression | [1][2] |

| Patient-derived AML xenograft (AML-123009) | 75mg/kg this compound daily | Significant decrease in peripheral blood blasts (12.58% to a lower value) | [1] |

| Patient-derived AML xenograft (AML-123009) | 75mg/kg this compound daily | Significant decrease in spleen blasts (182 x10^6 to a lower value) | [1] |

| Patient-derived AML xenograft (AML-123009) | 75mg/kg this compound daily | Significant decrease in bone marrow blasts (58.61% to a lower value) | [1] |

Table 3: In Vivo Efficacy of this compound in a Patient-Derived AML Xenograft Model

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

-

Cell Lines: MERTK-expressing AML cell lines such as Kasumi-1 and NOMO-1 were utilized.[1][10] Cell line identities were confirmed as previously described.[1][2]

-

Primary Samples: De-identified apheresed patient samples were obtained with informed consent and Institutional Review Board approval.[1][2] Mononuclear cells were isolated for subsequent assays.

This protocol was used to assess the phosphorylation status of MERTK and its downstream targets.

-

Cell Treatment: AML cell lines (e.g., Kasumi-1) or primary AML patient mononuclear cells were cultured with varying concentrations of this compound or vehicle (DMSO) for one hour.[1][2][10]

-

Phosphatase Inhibition: Pervanadate, a phosphatase inhibitor, was added to the cultures for three minutes to stabilize phosphorylated proteins.[2][10]

-

Lysis and Immunoprecipitation: Cells were lysed, and MERTK was immunoprecipitated from the cell lysates.[2][10]

-

Immunoblotting: Phosphorylated and total MERTK, STAT6, AKT, and ERK1/2 proteins were detected by immunoblotting using specific antibodies.[1][2][10]

This assay assesses the impact of this compound on the oncogenic potential of AML cells.

-

Cell Culture: AML cell lines were cultured in soft agar overlaid with medium containing this compound or vehicle.[1][2] For ALL cell lines, cells were pre-treated with this compound for 48 hours before being cultured in methylcellulose.[1][2]

-

Incubation: Cultures were maintained for 10 to 21 days, with the medium and compounds refreshed periodically.[10]

-

Staining and Counting: Colonies were stained with MTT reagent and counted.[10]

This in vivo model recapitulates the human disease for therapeutic evaluation.

-

Cell Inoculation: NSGS mice were inoculated intravenously with mononuclear cells from a MERTK-expressing primary AML patient sample (AML-123009).[1][10]

-

Treatment Initiation: Once a substantial disease burden was established (e.g., day 41 post-inoculation), daily treatment with 75mg/kg this compound or vehicle (saline) was initiated via oral gavage.[1][10]

-

Monitoring: Disease progression was monitored by flow cytometry for human CD45+ leukemic blasts in peripheral blood, bone marrow, and spleen.[1][10] Survival was also monitored.[1]

Conclusion and Future Directions

This compound demonstrates potent and selective dual inhibitory activity against MERTK and FLT3, two key oncogenic drivers in AML. Its mechanism of action involves the direct inhibition of these kinases, leading to the suppression of critical downstream pro-survival and proliferative signaling pathways. This activity translates to the induction of apoptosis and a reduction in the clonogenic potential of AML cells in vitro, and significant anti-leukemic effects in vivo, including in a patient-derived xenograft model.

The data presented in this guide strongly support the continued development of this compound as a therapeutic agent for AML. Future research should focus on identifying biomarkers to predict patient response, exploring potential resistance mechanisms, and evaluating this compound in combination with standard-of-care chemotherapies to enhance its efficacy and overcome resistance.[1][2] The favorable preclinical profile of this compound provides a solid foundation for its clinical investigation in patients with AML.

References

- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

UNC2025: A Dual MERTK/FLT3 Inhibitor for Acute Leukemia

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of UNC2025, a potent and orally bioavailable dual inhibitor of MERTK and FLT3 tyrosine kinases. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of this compound in the context of acute leukemia.

Introduction

MERTK, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, is ectopically expressed in a significant percentage of acute lymphoblastic leukemias (ALL) and acute myeloid leukemias (AML).[1][2][3] Its overexpression is linked to pro-survival signaling, making it a compelling therapeutic target.[1][2] Similarly, activating mutations in FLT3 are prevalent in AML and are known drivers of oncogenesis.[4][5] this compound was developed as a small molecule inhibitor with potent, sub-nanomolar activity against both MERTK and FLT3, offering a targeted therapeutic strategy for these hematological malignancies.[1][4][5]

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domains of MERTK and FLT3.[6][7] By blocking the phosphorylation and subsequent activation of these receptors, this compound disrupts downstream pro-survival signaling pathways. In MERTK-expressing leukemia cells, this compound has been shown to inhibit the phosphorylation of MERTK itself, as well as downstream effectors such as STAT6, AKT, and ERK1/2.[1][7] This inhibition leads to the induction of apoptosis, reduction of cell proliferation, and decreased colony formation in sensitive cell lines and primary patient samples.[1][2][3]

This compound inhibits MERTK and FLT3 signaling pathways.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against MERTK and FLT3 with high selectivity over other kinases, including other members of the TAM family like AXL.

| Target | Assay Type | Value | Reference |

| MERTK | Ki | 0.16 nM | [1] |

| IC50 (enzymatic) | 0.46 nM | [8] | |

| IC50 (enzymatic) | 0.74 nM | [7] | |

| IC50 (cell-based, 697 B-ALL) | 2.7 nM | [1][5] | |

| FLT3 | IC50 (enzymatic) | 0.35 nM | [8] |

| IC50 (enzymatic) | 0.8 nM | [7] | |

| IC50 (cell-based, Molm-14) | 14 nM | [5][7] | |

| AXL | Ki | 13.3 nM | [1] |

| IC50 (enzymatic) | 122 nM | [2][6][7] | |

| TYRO3 | IC50 (enzymatic) | 5.83 nM | [8] |

| TRKA | IC50 (enzymatic) | 1.67 nM | [8] |

| TRKC | IC50 (enzymatic) | 4.38 nM | [8] |

| c-Kit | IC50 (enzymatic) | 8.18 nM | [8] |

| c-Met | IC50 (enzymatic) | 364 nM | [8] |

Pharmacokinetic Properties in Mice

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability, making it suitable for in vivo studies.

| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |

| Tmax | Oral | 3 | 0.50 | hours | [7] |

| Cmax | Oral | 3 | 1.6 | µM | [7] |

| AUClast | Oral | 3 | 9.2 | h*µM | [7] |

| Half-life (t1/2) | IV or Oral | 3 | 3.8 | hours | [1][2][7] |

| Clearance | IV | 3 | 9.2 | mL/min/kg | [7] |

| Oral Bioavailability | - | 3 | 100 | % | [1][2] |

In Vivo Efficacy in Xenograft Models

Oral administration of this compound has demonstrated significant anti-leukemic activity in murine xenograft models of both ALL and AML.

| Model | Treatment | Outcome | Reference |

| 697 B-ALL Xenograft | 50 mg/kg this compound (oral) | Increased median survival from 26 to 34 days | [1][7] |

| 75 mg/kg this compound (oral) | Increased median survival from 26 to 70 days | [1][7] | |

| NOMO-1 AML Xenograft | This compound (dose not specified) | Increased median survival from 15.5 to 37 days | [1] |

| Patient-Derived AML Xenograft | 75 mg/kg this compound (oral) | Significant disease regression in peripheral blood (64%), spleen (50%), and bone marrow (51%) | [1] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Workflow for a typical in vitro kinase inhibition assay.

-

Reaction Setup : Kinase reactions are performed in a suitable buffer containing the purified kinase (e.g., MERTK or FLT3), a generic substrate (e.g., poly-Glu,Tyr 4:1), and ATP.

-

Inhibitor Addition : this compound is serially diluted to a range of concentrations and added to the reaction wells.

-

Incubation : The reaction is incubated at room temperature to allow for kinase activity.

-

Detection : A detection reagent, such as ADP-Glo™ Kinase Assay (Promega), is added to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Data Analysis : The resulting signal (e.g., luminescence) is measured, and the data is plotted against the inhibitor concentration to determine the IC50 value.

Cell-Based Phosphorylation Assay (Western Blot)

-

Cell Culture and Treatment : Leukemia cell lines (e.g., 697 for MERTK, Molm-14 for FLT3-ITD) are cultured to logarithmic growth phase.[5] Cells are then treated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).[1][2][7]

-

Cell Lysis : After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-MERTK, p-FLT3, p-AKT, p-ERK) and total protein as a loading control.

-

Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation/Viability Assay

-

Cell Seeding : Leukemia cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment : Cells are treated with a range of this compound concentrations.

-

Incubation : Plates are incubated for a period of 48-72 hours to allow for effects on cell proliferation.

-

Viability Assessment : Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or by direct cell counting.

-

Data Analysis : Viability data is normalized to vehicle-treated controls, and IC50 values are calculated.

In Vivo Xenograft Studies

-

Animal Model : Immunocompromised mice (e.g., NSG mice) are used for the study.[1]

-

Tumor Cell Inoculation : Human leukemia cells (e.g., 697 or NOMO-1) are injected intravenously or orthotopically into the mice.[1]

-

Treatment Initiation : Once the disease is established (confirmed by bioluminescence imaging or other methods), mice are randomized into treatment and vehicle control groups.[1]

-

Drug Administration : this compound is administered orally at specified doses (e.g., 50 or 75 mg/kg) and schedules.[1][7]

-

Monitoring : Disease burden is monitored regularly using methods like bioluminescence imaging.[1] Animal survival is also tracked.

-

Pharmacodynamic Analysis : To confirm target engagement in vivo, bone marrow or spleen samples can be collected at specific time points after dosing to analyze the phosphorylation status of MERTK by Western blot or immunohistochemistry.[1][4][5]

Conclusion

This compound is a potent dual inhibitor of MERTK and FLT3 with excellent oral bioavailability and demonstrated preclinical efficacy in models of acute leukemia. Its ability to co-target two key survival pathways in hematological malignancies makes it a promising candidate for further development. The data presented in this guide supports its continued investigation as a targeted therapy, both as a monotherapy and potentially in combination with standard-of-care chemotherapeutics.[1][2][3]

References

- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

Investigating the Anti-Leukemic Properties of UNC2025: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical data supporting the anti-leukemic properties of UNC2025, a potent and orally bioavailable dual inhibitor of MERTK and FLT3 tyrosine kinases. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for acute leukemia.

Core Mechanism of Action

This compound is a small molecule tyrosine kinase inhibitor that demonstrates high potency against both MERTK and FLT3, two key signaling proteins implicated in the proliferation and survival of leukemia cells.[1][2] MERTK is ectopically expressed in a significant percentage of acute lymphoblastic leukemias (ALL) and the majority of acute myeloid leukemias (AML), making it a compelling therapeutic target.[1][3] Similarly, activating mutations in FLT3 are a common feature in AML, associated with a poor prognosis.[4] this compound acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation and activation of these kinases.[5]

Quantitative Efficacy Data

The anti-leukemic efficacy of this compound has been demonstrated across a range of in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 / Ki Value (nM) | Reference(s) |

| MERTK | Enzymatic Assay (Ki) | 0.16 | [1][6] |

| MERTK | Cell-based Assay (IC50) | 2.7 | [1][2] |

| FLT3 | Enzymatic Assay (Ki) | 0.59 | [4] |

| FLT3 | Cell-based Assay (IC50) | 14 | [2][5] |

| AXL | Enzymatic Assay (Ki) | 13.3 | [1] |

| AXL | Cell-based Assay (IC50) | 122 | [1] |

| 697 B-ALL | MERTK Phosphorylation | 2.7 | [2][5] |

| Molm-14 AML (FLT3-ITD positive) | FLT3 Phosphorylation | 14 | [2][5] |

| Primary Leukemia Patient Samples (n=261) | Cell Viability | Median IC50: 2.38 µM | [1][5] |

Table 2: Cellular Effects of this compound on Leukemia Cell Lines

| Cell Line | Assay | This compound Concentration | Observed Effect | Reference(s) |

| Various ALL & AML cell lines | Apoptosis | 100-200 nM | 40-90% induction of apoptosis | [4] |

| Various ALL & AML cell lines | Colony Formation | 100-200 nM | 80-100% reduction in colony-forming potential | [4] |

| 3 of 5 ALL & AML cell lines | Colony Formation | 200 nM | >50% reduction in colony formation | [1][4] |

| 4 of 5 ALL & AML cell lines | Colony Formation | 300 nM | Near complete abrogation of colony growth | [1][4] |

| AML Patient Sample (AML-123009) | Colony Formation | 25 nM | Decreased colony formation | [1][4] |

| AML Patient Sample (AML-123009) | Colony Formation | 300 nM | >90% inhibition of colony formation | [1][4] |

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Reference(s) |

| Half-life | 3.8 hours | [1][2] |

| Oral Bioavailability | 100% | [1][2] |

| Clearance | Low | [1][2] |

Signaling Pathway Inhibition

This compound-mediated inhibition of MERTK and FLT3 leads to the potent suppression of downstream pro-survival signaling pathways. In both leukemia cell lines and primary patient samples, treatment with this compound results in a dose-dependent decrease in the phosphorylation of STAT6, AKT, and ERK1/2.[1][4]

Experimental Protocols

Western Blot for Phosphoprotein Analysis

This protocol is used to assess the phosphorylation status of MERTK, FLT3, and their downstream targets.

Key Reagents:

-

This compound

-

Pervanadate phosphatase inhibitor

-

Lysis buffer

-

Primary antibodies against p-MERTK, MERTK, p-FLT3, FLT3, p-STAT6, p-AKT, p-ERK1/2

-

Appropriate secondary antibodies

Procedure:

-

Leukemia cell lines (e.g., 697 B-ALL, Kasumi-1 AML) are treated with varying concentrations of this compound or vehicle (DMSO) for 1 hour.[4]

-

Pervanadate phosphatase inhibitor is added to the cultures for 3 minutes to preserve the phosphorylation state of proteins.[4]

-

Cells are lysed, and protein concentration is determined.

-

For MERTK and FLT3 analysis, immunoprecipitation is performed using specific antibodies.[2]

-

Lysates or immunoprecipitated proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies targeting the phosphorylated and total forms of MERTK, FLT3, STAT6, AKT, and ERK1/2.[1][4]

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using a chemiluminescence detection system.

Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis in leukemia cells following treatment with this compound.

Key Reagents:

-

This compound

-

YO-PRO-1 iodide

-

Propidium Iodide (PI)

-

Annexin V Staining Kit (alternative)

Procedure:

-

Leukemia cells are cultured with various concentrations of this compound or vehicle for 48 hours.[1]

-

Cells are harvested and stained with YO-PRO-1 and PI.[1]

-

Stained cells are analyzed by flow cytometry.

-

Early apoptotic cells are identified as YO-PRO-1 positive and PI negative, while late apoptotic/necrotic cells are positive for both stains.

Alternatively, an Annexin V-based assay can be used, where early apoptotic cells are Annexin V positive and PI negative.

Colony Formation Assay

This assay assesses the effect of this compound on the clonogenic potential of leukemia cells.

Key Reagents:

-

This compound

-

Methylcellulose-based medium (for ALL)

-

Soft agar (for AML)

-

MTT reagent for staining

Procedure for ALL Cell Lines:

-

ALL cells are treated with this compound or vehicle in liquid culture for 48 hours.[1]

-

An equal number of viable cells are then plated in methylcellulose-based medium.[1]

-

Colonies are allowed to form for 10-21 days.[6]

-

Colonies are stained with MTT and counted.[6]

Procedure for AML Cell Lines:

-

AML cells are suspended in soft agar containing this compound or vehicle and overlaid on a bottom layer of agar.[1]

-

Colonies are allowed to form for 10-21 days.[6]

-

Colonies are stained with MTT and counted.[6]

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant therapeutic effects in orthotopic xenograft models of acute leukemia.

Key Findings from In Vivo Studies:

-

Oral administration of this compound leads to a dose-dependent decrease in tumor burden in both ALL and AML xenograft models.[1][6]

-

Treatment with this compound results in a consistent two-fold increase in median survival.[1]

-

In a patient-derived AML xenograft model, this compound induced disease regression.[1]

-

This compound can be effectively combined with standard chemotherapy, such as methotrexate, leading to enhanced anti-leukemic activity.[1]

-

A single 3 mg/kg oral dose of this compound was sufficient to inhibit MERTK phosphorylation in bone marrow leukemia cells for up to 24 hours.[1][2]

Conclusion

This compound is a promising pre-clinical candidate for the treatment of acute leukemias. Its dual inhibition of MERTK and FLT3, coupled with its favorable pharmacokinetic profile, results in potent anti-leukemic activity both in vitro and in vivo. The data summarized in this guide provide a strong rationale for the continued development and clinical investigation of this compound.

References

- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

UNC2025 Target Validation in Acute Lymphoblastic Leukemia: A Technical Guide

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the target validation of UNC2025 in the context of acute lymphoblastic leukemia (ALL). This compound is a potent, orally bioavailable small molecule inhibitor targeting MERTK and FLT3 tyrosine kinases, both of which are implicated in the pathogenesis of various leukemias.[1][2][3][4]

Introduction to MERTK as a Therapeutic Target in ALL

MERTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[4] Its ectopic expression is observed in 30-50% of acute lymphoblastic leukemias.[1][5] Aberrant MERTK signaling promotes cancer cell survival, proliferation, and chemoresistance, making it a compelling therapeutic target in ALL.[4][6] Inhibition of MERTK has been shown to delay leukemogenesis and prolong survival in preclinical models of ALL.[1]

This compound: A Dual MERTK/FLT3 Inhibitor

This compound is characterized as a potent, ATP-competitive inhibitor of both MERTK and FLT3.[3] While it exhibits dual activity, in the context of many ALL cell lines and patient samples without FLT3 activating mutations, its anti-leukemic effects are primarily attributed to MERTK inhibition.[1][5] The compound demonstrates high selectivity for MERTK over other kinases, including Axl.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Value | Cell Line/System | Reference |

| MERTK Kᵢ | 0.16 nM | Enzymatic Assay | [1] |

| MERTK IC₅₀ | 2.7 nM | 697 B-ALL Cells | [1][4][6][7] |

| MERTK IC₅₀ | 0.74 nM | Enzymatic Assay | [3] |

| FLT3 Kᵢ | 0.59 nM | Enzymatic Assay | [2] |

| FLT3 IC₅₀ | 14 nM | Molm-14 AML Cells | [2][4][6] |

| FLT3 IC₅₀ | 0.8 nM | Enzymatic Assay | [3] |

| Axl IC₅₀ | 122 nM | Enzymatic Assay | [3] |

Table 2: Cellular Effects of this compound on ALL Cell Lines

| Assay | Effect | Concentration | Cell Line | Reference |

| Apoptosis Induction | 40-90% of cells | 100-200 nM | Leukemia Cell Lines | [2] |

| Colony Formation Inhibition | >50% reduction | 200 nM | 3 of 5 cell lines | [5] |

| Colony Formation Inhibition | Near-complete abrogation | 300 nM | 4 of 5 cell lines | [5] |

| Colony Formation Inhibition | 80-100% reduction | 100-200 nM | Leukemia Cell Lines | [2] |

Table 3: In Vivo Efficacy of this compound in ALL Xenograft Models

| Xenograft Model | Treatment | Outcome | Reference |

| Orthotopic 697 B-ALL | 75 mg/kg this compound | 2-fold increase in median survival | [1] |

| Orthotopic B-ALL (Minimal Residual Disease) | This compound | Increased median survival from 27 to 70 days | [2] |

| Orthotopic B-ALL (Existent Disease) | This compound | Increased median survival from 27.5 to 45 days | [2] |

| 697 B-ALL Xenograft | 3 mg/kg this compound (oral) | >90% decrease in Mer phospho-protein levels in bone marrow | [4][6] |

| 697 ALL Xenograft with Methotrexate | 75 mg/kg this compound + 1 mg/kg Methotrexate | Reduced tumor burden and increased tumor-free survival compared to single agents | [1][2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MERTK signaling pathway targeted by this compound and a typical experimental workflow for its validation.

Caption: MERTK signaling pathway and this compound inhibition.

Caption: Experimental workflow for this compound validation in ALL.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of this compound.

Immunoblot Analysis for MERTK Phosphorylation and Downstream Signaling

Objective: To determine the effect of this compound on the phosphorylation of MERTK and its downstream signaling proteins (e.g., STAT6, AKT, ERK1/2).

Protocol:

-

Cell Culture and Treatment: Culture MERTK-expressing ALL cell lines (e.g., 697 B-ALL) to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.[1][8]

-

Phosphatase Inhibition: To stabilize phosphorylated proteins, add a phosphatase inhibitor cocktail (e.g., pervanadate) to the cell cultures for the final 3 minutes of treatment.[5][8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Immunoprecipitation (for p-MERTK): For enhanced detection of MERTK phosphorylation, immunoprecipitate MERTK from cell lysates using an anti-MERTK antibody.[5][8]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (for downstream targets) or the immunoprecipitated samples by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with primary antibodies against p-MERTK, total MERTK, p-STAT6, total STAT6, p-AKT, total AKT, p-ERK1/2, and total ERK1/2 overnight at 4°C.[1][8]

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify band intensities using image analysis software to determine the relative levels of phosphorylated proteins normalized to total protein levels.[4]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in ALL cells following treatment with this compound.

Protocol:

-

Cell Treatment: Seed ALL cells and treat with this compound or vehicle for a specified period (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Colony Formation Assay

Objective: To assess the effect of this compound on the clonogenic potential of ALL cells.

Protocol for ALL Cell Lines (Methylcellulose):

-

Pre-treatment: Treat ALL cells in liquid culture with this compound or vehicle for 48 hours.[5]

-

Cell Plating: Count viable cells and plate equal numbers in methylcellulose-based medium.

-

Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO₂.

-

Colony Counting: Stain and count colonies (typically defined as clusters of >50 cells) under a microscope.

-

Data Analysis: Express the number of colonies in this compound-treated samples as a percentage of the vehicle-treated control.

In Vivo Xenograft Studies

Objective: To evaluate the anti-leukemic efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID/gamma or NSG mice).

-

Tumor Cell Inoculation: Inoculate mice with a human ALL cell line (e.g., 697 B-ALL) via tail vein injection to establish an orthotopic xenograft model.[1]

-

Disease Monitoring: Monitor disease progression through methods such as bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry of peripheral blood for human CD45+ cells.[8]

-

Treatment: Once disease is established, randomize mice into treatment groups. Administer this compound (e.g., 75 mg/kg) or vehicle (saline) once daily via oral gavage.[1][8] For combination studies, a second agent like methotrexate (e.g., 1 mg/kg) can be administered.[1]

-

Efficacy Endpoints:

-

Tumor Burden: Measure tumor burden at regular intervals.

-

Survival: Monitor mice for signs of morbidity and euthanize when necessary. Record survival data and generate Kaplan-Meier survival curves.[1]

-

Pharmacodynamics: At specified time points after the final dose, collect bone marrow and spleen to assess the levels of p-MERTK in leukemic blasts by immunoblot or flow cytometry to confirm target engagement.[4][6]

-

-

Statistical Analysis: Analyze differences in tumor burden and survival between treatment groups using appropriate statistical tests (e.g., ANOVA, log-rank test).[5]

Conclusion

The comprehensive preclinical data strongly support the validation of MERTK as a therapeutic target in acute lymphoblastic leukemia. This compound, as a potent MERTK inhibitor, demonstrates significant anti-leukemic activity both in vitro and in vivo. It effectively inhibits MERTK signaling, leading to decreased proliferation and induction of apoptosis in ALL cells.[1] Furthermore, its efficacy in xenograft models, both as a single agent and in combination with standard chemotherapy, highlights its potential for clinical development.[1][2] The detailed protocols and data presented in this guide provide a solid foundation for further research and development of MERTK-targeted therapies for ALL.

References

- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

The Impact of UNC2025 on Pro-Survival Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC2025 is a potent and selective small-molecule inhibitor of MERTK (Mer Tyrosine Kinase) and FLT3 (FMS-like Tyrosine Kinase 3), two receptor tyrosine kinases implicated in the pathogenesis of various malignancies, particularly acute leukemia.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound disrupts pro-survival signaling pathways, leading to apoptosis and inhibition of cancer cell proliferation. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is aberrantly expressed in a high percentage of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cases.[3][4] Its overexpression is associated with a poor prognosis.[4] MERTK activation promotes cell survival, proliferation, and chemoresistance through the engagement of downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[5] this compound has emerged as a promising therapeutic agent that targets MERTK, thereby attenuating these pro-survival signals.[1][5] This document elucidates the core mechanisms of this compound action.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the MERTK and FLT3 kinase domains.[2] By binding to the ATP-binding pocket, this compound prevents the autophosphorylation of the kinase, a critical step in its activation. This inhibition blocks the recruitment and phosphorylation of downstream signaling effectors, effectively shutting down the pro-survival signals emanating from MERTK.

The inhibitory effect of this compound on MERTK phosphorylation has been demonstrated in a dose-dependent manner in various leukemia cell lines.[1] This leads to the suppression of key downstream signaling nodes, including STAT6, AKT, and ERK1/2, ultimately culminating in the induction of apoptosis and a reduction in cell proliferation and colony formation.[1][5]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory and biological effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Value | Reference |

| MERTK | Enzymatic (Ki) | 0.16 nM | [1] |

| MERTK | Cell-based (IC50) | 2.7 nM | [1] |

| FLT3 | Enzymatic (Ki) | 0.59 nM | [4] |

| FLT3 | Cell-based (IC50) | 14 nM | [4] |

| AXL | Enzymatic (Ki) | 13.3 nM | [1] |

| AXL | Cell-based (IC50) | 122 nM | [1] |

| TYRO3 | Cell-based (IC50) | 301 nM | [6] |

Table 2: Cellular Effects of this compound in Leukemia Models

| Effect | Cell Line/Model | Concentration/Dose | Result | Reference |

| Inhibition of MERTK Phosphorylation | 697 B-ALL Xenograft | 75 mg/kg (oral, once daily) | >90% inhibition over 24 hours | [5] |

| Induction of Apoptosis | Leukemia Cell Lines | 100-200 nM | 40-90% of cells undergo apoptosis | [4] |

| Inhibition of Colony Formation | Leukemia Cell Lines | 100-200 nM | 80-100% reduction | [4] |

| Increased Median Survival | B-ALL Xenograft Model | 75 mg/kg | From 27 to 70 days | [4] |

Signaling Pathways and Experimental Workflows

MERTK Pro-Survival Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits MERTK autophosphorylation, blocking downstream pro-survival signaling.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the cellular effects of this compound.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's anti-leukemic mechanism.

Experimental Protocols

Western Blotting for Phosphorylated MERTK

-

Cell Lysis:

-

Treat leukemia cells with desired concentrations of this compound for the specified time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated MERTK (p-MERTK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total MERTK and a loading control (e.g., β-actin) to normalize the data.

-

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment:

-

Culture leukemia cells and treat with this compound at various concentrations for 24-48 hours.

-

-

Cell Staining:

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Annexin V positive, PI negative cells are considered early apoptotic.

-

Annexin V positive, PI positive cells are considered late apoptotic/necrotic.

-

Colony Formation Assay

-

Cell Seeding:

-

Plate a low density of leukemia cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

-

Treatment:

-

Allow cells to adhere overnight, then treat with a range of this compound concentrations.

-

-

Incubation:

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

-

Staining and Quantification:

-

Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

-

Wash away excess stain and allow the plates to dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Conclusion

This compound demonstrates significant therapeutic potential by effectively inhibiting MERTK and FLT3, leading to the disruption of critical pro-survival signaling pathways in leukemia cells. The data and protocols presented in this guide offer a robust framework for further investigation into the anti-cancer properties of this compound and the development of MERTK-targeted therapies. The detailed understanding of its mechanism of action is crucial for designing effective clinical trials and identifying patient populations most likely to benefit from this novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. The small-molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

UNC2025: A Deep Dive into its Oral Bioavailability and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of UNC2025, a potent and orally bioavailable dual inhibitor of MER receptor tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3). The information presented herein is curated from peer-reviewed scientific literature to support ongoing research and development efforts in oncology and other therapeutic areas where MERTK and FLT3 are relevant targets.

Executive Summary

This compound has demonstrated exceptional oral bioavailability in preclinical mouse models, a critical attribute for its development as a therapeutic agent. Studies have shown that orally administered this compound effectively inhibits its targets in vivo, leading to downstream pathway modulation and anti-tumor efficacy. This guide synthesizes the key pharmacokinetic parameters, details the experimental methodologies used to derive these data, and visualizes the associated biological pathways and workflows.

Pharmacokinetic Profile of this compound in Mice

This compound exhibits favorable pharmacokinetic properties, including high oral exposure and a moderate half-life, supporting its potential for convenient oral dosing regimens. A summary of its key pharmacokinetic parameters in mice is presented below.

| Parameter | Value | Route of Administration | Dose (mg/kg) | Animal Model | Reference |

| Oral Bioavailability (F%) | 100% | Oral / Intravenous | 3 | Mouse | [1][2][3] |

| Cmax | 1.6 µM | Oral | 3 | Mouse | [2][3] |

| Tmax | 0.5 hours | Oral | 3 | Mouse | [2][3] |

| AUC (last) | 9.2 h*µM | Oral | 3 | Mouse | [2][3] |

| Clearance | 9.2 mL/min/kg | Intravenous | 3 | Mouse | [2][3] |

| Half-life (t1/2) | 3.8 hours | Intravenous | 3 | Mouse | [1][2][3] |

Experimental Methodologies

The pharmacokinetic and pharmacodynamic evaluation of this compound has been conducted through a series of well-defined preclinical studies. The following sections detail the key experimental protocols employed.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters of this compound following oral and intravenous administration in mice.

Animal Model: NOD/SCID/gamma (NSG) mice are commonly used for xenograft studies, while other strains like C57Bl/6 have been used for toxicity assessments.[1]

Dosing and Administration:

-

Oral Administration: this compound is administered via oral gavage.[1][4] While the exact vehicle is not always specified, a saline solution is mentioned in some studies.[1] Doses ranging from 3 mg/kg for pharmacokinetic profiling to 50 mg/kg and 75 mg/kg for efficacy studies have been used.[1][2][3]

-

Intravenous Administration: For determining absolute bioavailability, this compound is administered via intravenous injection.[2][3]

Blood Sampling:

-

Serial blood samples are collected from the tail vein or via cardiac puncture at multiple time points post-administration.

Bioanalytical Method for Quantification:

-

Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While specific parameters are proprietary to the conducting laboratories, the general workflow involves protein precipitation from plasma samples, followed by chromatographic separation and mass spectrometric detection.

In Vivo Pharmacodynamic Studies

Objective: To assess the in vivo target engagement and downstream signaling effects of this compound.

Animal Model and Treatment:

-

Human leukemia xenograft models in NSG mice are utilized.[1][4]

-

Mice are treated with this compound or vehicle control via oral gavage.[1][4]

Tissue Collection and Processing:

-

At specified time points after dosing (e.g., 30 minutes post-dose), bone marrow cells are collected from the femurs.[4]

-

Cell lysates are prepared from the collected bone marrow cells.

Immunoblotting and Immunoprecipitation:

-

To assess MERTK phosphorylation, MERTK is immunoprecipitated from the cell lysates.

-

Phosphorylated MERTK (p-MERTK) and total MERTK levels are detected by immunoblotting.

-

Downstream signaling proteins such as STAT6, AKT, and ERK1/2 are also analyzed for their phosphorylation status via immunoblotting of whole-cell lysates.[1]

Visualizations: Pathways and Workflows

To further elucidate the mechanisms and experimental processes involved in the study of this compound, the following diagrams are provided.

Caption: this compound inhibits MERTK phosphorylation and downstream signaling.

Caption: General workflow for in vivo pharmacokinetic analysis of this compound.

Conclusion

This compound is a promising therapeutic candidate with excellent oral bioavailability and a well-characterized pharmacokinetic profile in preclinical models. Its ability to effectively inhibit MERTK and FLT3 signaling following oral administration underscores its potential for clinical development. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound.

References

- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UNC2025 in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC2025 is a potent, orally bioavailable small molecule inhibitor targeting both MERTK and FLT3 tyrosine kinases.[1][2] These kinases are frequently overexpressed or mutated in various hematological malignancies, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), making them attractive therapeutic targets.[1] This document provides detailed in vitro protocols for evaluating the efficacy of this compound in leukemia cell lines, including methods for assessing its impact on cell signaling, apoptosis, cell cycle progression, and clonogenic potential.

Mechanism of Action

This compound functions as a dual inhibitor of MER and FLT3 kinases.[3][4] In leukemia cells expressing these kinases, this compound has been shown to potently inhibit their phosphorylation and downstream pro-survival signaling pathways.[1][2] Key downstream targets that are inhibited upon this compound treatment include STAT6, AKT, and ERK1/2.[1] This inhibition of critical signaling cascades leads to the induction of apoptosis, a reduction in cell proliferation, and a decreased ability of leukemia cells to form colonies.[1][2]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets and in cellular assays.

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| MERTK (enzymatic) | Cell-free assay | 0.16 nM (Ki) | [1][2] |

| FLT3 (enzymatic) | Cell-free assay | ~0.8 nM | [3] |

| MERTK Phosphorylation | 697 (B-ALL) | 2.7 nM | [4] |

| FLT3 Phosphorylation | Molm-14 (AML, FLT3-ITD+) | 14 nM | [4] |

| Viable Cell Reduction | Primary Leukemia Patient Samples | Median IC50 of 2.38 µM | [3] |

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to characterize the effects of this compound on leukemia cell lines.

Western Blot Analysis of MERTK/FLT3 Phosphorylation

This protocol is designed to assess the inhibition of MERTK and FLT3 phosphorylation in leukemia cell lines following this compound treatment.

Materials:

-

Leukemia cell lines (e.g., 697 for MERTK, Molm-14 for FLT3-ITD)

-

This compound (stock solution in DMSO)

-

Cell culture medium

-

Pervanadate (phosphatase inhibitor)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein A/G agarose beads

-

Primary antibodies (anti-MERTK, anti-phospho-MERTK, anti-FLT3, anti-phospho-FLT3)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Seed leukemia cells at a density of 3 x 10^6 cells/mL and culture overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0-300 nM) or DMSO vehicle control for 1 hour.[2][4]

-

To stabilize phosphorylated proteins, add pervanadate to the cell cultures for the final 3 minutes of incubation.[2][4]

-

Harvest cells by centrifugation and wash once with cold PBS.

-

Lyse the cell pellet with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

For immunoprecipitation, incubate the lysate with the primary antibody against the total protein (MERTK or FLT3) overnight at 4°C with gentle rocking.[5]

-

Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[5]

-

Wash the beads several times with lysis buffer.

-

Elute the protein by boiling the beads in SDS sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis in leukemia cells treated with this compound.

Materials:

-

Leukemia cell lines

-

This compound

-

Annexin V-FITC/PE

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Seed cells at a density of 0.5-1 x 10^6 cells/mL in a suitable culture vessel.

-

Treat cells with desired concentrations of this compound or DMSO vehicle for 24-48 hours.

-

Harvest both adherent and suspension cells and wash twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[6]

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC/PE and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add additional 1X Annexin V Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution in leukemia cells following this compound treatment.

Materials:

-

Leukemia cell lines

-

This compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described for the apoptosis assay.

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, then incubate on ice for at least 30 minutes.[7]

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[8]

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

Colony Formation Assay

This assay assesses the effect of this compound on the anchorage-independent growth and self-renewal capacity of leukemia cells. The method differs slightly for AML and ALL cell lines.

For AML Cell Lines (e.g., Molm-14) - Soft Agar Assay:

Materials:

-

AML cell line

-

This compound

-

Complete cell culture medium

-

Agarose (DNA grade)

-

6-well plates

Procedure:

-

Prepare a base layer of 0.5-0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.[9]

-

Prepare a cell suspension in complete medium.

-

Mix the cell suspension with 0.3-0.4% agarose in complete medium containing the desired concentration of this compound or DMSO vehicle.

-

Carefully layer this cell-agarose mixture on top of the base layer.

-

Incubate the plates at 37°C in a humidified incubator for 10-21 days, refreshing the medium with this compound or vehicle control twice a week.[4]

-

Stain the colonies with a solution like crystal violet or MTT and count them using a microscope.[10]

For ALL Cell Lines (e.g., 697) - Methylcellulose Assay:

Materials:

-

ALL cell line

-

This compound

-

Methylcellulose-based medium (e.g., MethoCult™)

-

Complete cell culture medium

-

35 mm culture dishes

Procedure:

-

Treat ALL cells with this compound or DMSO vehicle for 48 hours in liquid culture.

-

Count the viable cells and resuspend them in complete medium.

-

Mix the cell suspension with the methylcellulose medium.

-

Dispense the mixture into 35 mm culture dishes.

-

Incubate at 37°C in a humidified incubator for 10-14 days.[11][12]

-

Count the colonies using an inverted microscope.

Visualizations

Caption: Experimental workflow for this compound in vitro studies.

Caption: this compound signaling pathway inhibition in leukemia.

References

- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ulab360.com [ulab360.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Colony formation in soft agar [bio-protocol.org]

- 10. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 11. Colony Forming Cell (CFC) Assay for Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4.6. Colony-Forming Cell (CFC) Assay [bio-protocol.org]

Application Notes and Protocols: UNC2025 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosage and administration of UNC2025, a potent and orally bioavailable dual MERTK/FLT3 inhibitor, in mouse xenograft models of cancer, particularly leukemia. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing in vivo efficacy studies.

Mechanism of Action

This compound is a small molecule tyrosine kinase inhibitor with high potency against MERTK and FLT3.[1][2] MERTK, a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family, is ectopically expressed in various cancers and plays a crucial role in promoting tumor cell proliferation and survival.[3][4] this compound effectively inhibits MERTK phosphorylation, leading to the downregulation of downstream pro-survival signaling pathways, including STAT6, AKT, and ERK1/2.[2][3] Its dual activity against FLT3 makes it particularly relevant for certain types of acute myeloid leukemia (AML) where FLT3 mutations are common.[1][3]

MERTK Signaling Pathway Inhibition by this compound

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 4. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with UNC2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo application of UNC2025, a potent and orally bioavailable dual inhibitor of MERTK and FLT3 tyrosine kinases.[1][2] The protocols outlined below are based on preclinical studies in leukemia models and are intended to assist in the design and execution of further in vivo research.

Introduction to this compound

This compound is a small molecule inhibitor with high selectivity for MERTK and FLT3.[3][4] It has demonstrated therapeutic efficacy in preclinical models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[3][4] Its favorable pharmacokinetic properties, including high oral bioavailability and a half-life of 3.8 hours in mice, make it suitable for in vivo investigations.[3][4][5] this compound effectively inhibits MERTK signaling, leading to decreased phosphorylation of downstream targets such as STAT6, AKT, and ERK1/2, ultimately inducing apoptosis and inhibiting proliferation in cancer cells.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Conditions | Reference |

| Clearance | 9.2 mL/min/kg | 3 mg/kg dose | [2][5][6] |

| Half-life (t½) | 3.8 hours | 3 mg/kg dose | [3][4][5][6] |

| Oral Bioavailability | 100% | 3 mg/kg dose | [3][4][5][6] |

| Tmax | 0.5 hours | 3 mg/kg oral dose | [2] |

| Cmax | 1.6 µM | 3 mg/kg oral dose | [2] |

| Plasma Protein Binding | 98.6% ± 0.4% | Not specified | [5][6] |

Table 2: In Vivo Dosing Regimens for this compound in Leukemia Models

| Animal Model | Cell Line | Dose | Administration Route | Frequency | Purpose | Reference |

| NOD/SCID/gamma (NSG) mice | 697 B-ALL | 50 mg/kg or 75 mg/kg | Oral gavage | Once daily | Efficacy (tumor burden reduction, survival) | [2][4] |

| NSG mice | NOMO-1 AML | Not specified | Oral gavage | Once daily | Efficacy (survival) | [4] |

| NSG mice | 697 B-ALL | 75 mg/kg | Oral gavage | Once daily | Combination therapy with methotrexate | [4] |

| NOD/SCID/gamma mice | 697 acute leukemia | 3 mg/kg | Oral gavage | Single dose | Pharmacodynamics (MERTK phosphorylation inhibition) | [1][6] |

| C57Bl/6 mice | N/A | Not specified | Oral gavage | Daily for 24 days | Hematopoietic precursor analysis | [3][4] |

Experimental Protocols

Preparation of this compound for Oral Administration

This compound has been shown to be soluble in saline for in vivo use.[3][4][5] For some studies, particularly those involving toxicology, a more complex vehicle may be required.

Protocol 1: Saline Formulation

-

Weigh the desired amount of this compound HCl salt.

-

Dissolve in sterile, pyrogen-free normal saline (0.9% NaCl). The HCl salt of this compound is highly soluble in normal saline.[5]

-

Ensure complete dissolution. Gentle vortexing may be applied.

Protocol 2: Alternative Vehicle Formulation (for toxicology or solubility enhancement)

For instances where a different vehicle is required, the following formulation has been used:

-

Prepare a stock solution of this compound in DMSO.

-

For a 1 mL working solution, add 50 µL of the this compound DMSO stock to 400 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween80 to the mixture and mix until clear.

-

Add 500 µL of ddH2O to bring the final volume to 1 mL.

-

This mixed solution should be used immediately for optimal results.[1]

In Vivo Efficacy Study in a Leukemia Xenograft Model

This protocol describes a typical efficacy study using a human leukemia cell line xenografted into immunodeficient mice.

-

Animal Model: Use immunodeficient mice such as NOD/SCID/gamma (NSG).

-

Cell Line: Utilize a MERTK-expressing leukemia cell line, such as 697 B-ALL cells, which can be engineered to express luciferase for bioluminescence imaging.

-

Tumor Cell Inoculation: Inject the leukemia cells intravenously (e.g., via tail vein) into the mice.

-

Tumor Burden Monitoring: Monitor tumor engraftment and progression using bioluminescence imaging.

-

Treatment Initiation: Once tumor burden is established and mice are randomized into treatment groups, begin treatment.

-

Drug Administration: Administer this compound (e.g., 50 or 75 mg/kg) or vehicle control (saline) once daily via oral gavage at a volume of 10 mL/kg.[3][4]

-

Efficacy Endpoints:

-

Monitor tumor burden regularly using bioluminescence imaging.

-

Record animal body weight and clinical signs of toxicity.

-

Monitor survival. Euthanize mice when they show signs of advanced disease (e.g., >20% weight loss, hind-limb paralysis).[3]

-

Pharmacodynamic Analysis of MERTK Inhibition

This protocol outlines the procedure to assess the in vivo inhibition of MERTK phosphorylation by this compound.

-

Animal Model and Tumor Engraftment: Use NSG mice with established 697 B-ALL xenografts as described above.

-

Drug Administration: Administer a single dose of this compound (e.g., 3 mg/kg) or vehicle by oral gavage.

-

Sample Collection: At a specified time point post-dosing (e.g., 30 minutes, corresponding to Tmax), euthanize the mice and collect bone marrow.[6]

-

Cell Lysis: Flush bone marrow cells and prepare cell lysates. To stabilize phosphorylated proteins, pervanadate phosphatase inhibitor can be added.[3]

-

Immunoprecipitation and Western Blot:

-

Immunoprecipitate MERTK from the cell lysates.

-

Perform Western blot analysis to detect phosphorylated MERTK (p-MERTK) and total MERTK.

-

Analyze downstream signaling proteins such as p-STAT6, p-AKT, and p-ERK1/2 in the whole cell lysates.

-

Signaling Pathways and Experimental Workflows

MERTK Signaling Pathway Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound in inhibiting the MERTK signaling pathway.

Caption: this compound inhibits MERTK, blocking downstream signaling pathways (STAT6, AKT, ERK1/2) to reduce cell proliferation and survival.

General In Vivo Experimental Workflow

The diagram below outlines a typical workflow for an in vivo study with this compound.

Caption: A generalized workflow for in vivo studies of this compound, from animal model selection to data analysis.

Safety and Toxicology Considerations

While this compound has shown a large therapeutic window in preclinical leukemia models, with a 20-fold difference in sensitivity between MERTK-expressing leukemia cells and normal hematopoietic cells, thorough safety and toxicology assessments are crucial.[3]

-

In-life Observations: During in vivo studies, it is essential to monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.

-

Hematological Analysis: Given the role of MERTK in hematopoiesis, complete blood counts should be monitored, especially in long-term studies.[3][4]

-

Histopathology: At the end of a study, major organs should be collected for histopathological examination to identify any potential off-target toxicities.

-

GLP Toxicology Studies: For IND-enabling studies, toxicology assessments must be conducted under Good Laboratory Practice (GLP) guidelines in both rodent and non-rodent species. These studies are designed to determine the maximum tolerated dose and to identify potential target organs of toxicity.[7]

Conclusion

This compound is a promising therapeutic agent with well-characterized in vivo activity. The protocols and data presented here provide a foundation for researchers to design and conduct robust in vivo studies to further explore the therapeutic potential of this compound in various disease models. Adherence to detailed experimental protocols and careful safety monitoring are paramount for generating reliable and reproducible data.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

UNC2025 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC2025 is a potent and orally bioavailable dual inhibitor of MER proto-oncogene tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3).[1][2][3][4][5] It has demonstrated significant therapeutic potential in preclinical models of various cancers, particularly acute leukemia.[2][6] This document provides detailed information on the solubility of this compound in various solvents, protocols for its preparation and use in in vitro and in vivo studies, and an overview of its targeted signaling pathways.

Physicochemical Properties

Solubility Data

This compound exhibits varying solubility depending on the solvent. The following table summarizes the available quantitative data for this compound and its hydrochloride salt.

| Solvent | This compound Solubility | This compound HCl Solubility | Notes |

| DMSO | 100 mg/mL (209.79 mM)[1][7][8] | 100 mg/mL (194.88 mM)[9] | Hygroscopic; use freshly opened DMSO. Ultrasonic treatment may be required to achieve maximum solubility.[1] Other sources report >23.9 mg/mL[10], 10 mg/mL[4], and 150 mg/mL[11]. |

| Ethanol | 30 mg/mL[4] | 60 mg/mL[7][9] | Heating is recommended for the HCl salt.[11] One source indicates insolubility for the free base.[10] |

| DMF | 30 mg/mL[4] | Not Found | |

| Water | Insoluble[7][9][12] | Insoluble | One source reports ≥6.09 mg/mL with ultrasonic treatment.[10] |

| PBS (pH 7.2) | 0.1 mg/mL (in 1:9 Ethanol:PBS)[4] | Not Found | |

| Saline | High solubility of the HCl salt (38 µg/mL)[3][13] | Not Found | |

| Corn Oil | ≥ 2.5 mg/mL (in 10% DMSO, 90% Corn Oil)[1] | Not Found |

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Experiments:

To prepare a high-concentration stock solution, dissolve this compound in fresh, anhydrous DMSO.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 209.8 µL of DMSO to 1 mg of this compound).

-

To aid dissolution, vortex the solution and/or use an ultrasonic bath.[1][10] Gentle warming to 37°C for 10 minutes can also be applied.[10]

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C or -80°C for long-term storage.[1]

Note on DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can impact the solubility of compounds.[1][9] It is crucial to use freshly opened or properly stored anhydrous DMSO.

Preparation of Working Solutions for Cell-Based Assays

For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.[14]

-

Thaw a frozen aliquot of the this compound DMSO stock solution.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Ensure that the vehicle control (e.g., cells treated with medium alone) contains the same final concentration of DMSO as the experimental conditions.

Example Workflow for Preparing Working Solutions:

In Vivo Formulation Protocols

This compound has high oral bioavailability.[3][6] Several formulations have been reported for in vivo studies.

Formulation 1: PEG300, Tween-80, and Saline [1][8]

This formulation yields a clear solution with a solubility of ≥ 2.5 mg/mL.

-

Prepare a 10% DMSO stock solution of this compound.

-

Add 40% PEG300 and mix until uniform.

-

Add 5% Tween-80 and mix thoroughly.

-

Add 45% saline to reach the final volume and mix until a clear solution is obtained.

Formulation 2: SBE-β-CD in Saline [1]

This formulation also results in a clear solution with a solubility of ≥ 2.5 mg/mL.

-

Prepare a 10% DMSO stock solution of this compound.

-

Add 90% of a 20% SBE-β-CD solution in saline.

-

Mix until the solution is clear.

Formulation 3: Corn Oil [1]

This formulation provides a solubility of ≥ 2.5 mg/mL.

-

Prepare a 10% DMSO stock solution of this compound.

-

Add 90% corn oil and mix thoroughly.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the receptor tyrosine kinases MERTK and FLT3.[1][2] In various cancer cells, particularly leukemia, the aberrant expression and activation of MERTK and FLT3 drive pro-survival signaling pathways.[2][6] Inhibition of these kinases by this compound leads to the downregulation of downstream signaling cascades, including the PI3K/AKT, MEK/ERK, and JAK/STAT pathways.[2][6][15] This ultimately results in the induction of apoptosis, and the inhibition of proliferation and colony formation in cancer cells.[6]

This compound Signaling Pathway Diagram:

Storage and Stability

-

Solid Form: Store this compound powder at -20°C for up to 3 years.[1]

-

In Solvent: Store stock solutions in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]

Safety Precautions

As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]